molecular formula C24H22ClN3O B11460820 3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline

3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline

Cat. No.: B11460820
M. Wt: 403.9 g/mol
InChI Key: VTIYSTGIYNNJLT-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline is a complex organic compound that belongs to the class of pyrazoloquinazolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction might start with the condensation of 4-chloroaniline and 4-methoxybenzaldehyde, followed by cyclization with a suitable reagent like hydrazine hydrate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressures to ensure efficient reactions.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline derivatives with additional oxygen-containing groups, while reduction might yield more saturated derivatives.

Scientific Research Applications

3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline is unique due to its specific substitution pattern and the presence of both chlorophenyl and methoxyphenyl groups. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C24H22ClN3O

Molecular Weight

403.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-5-(4-methoxyphenyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline

InChI

InChI=1S/C24H22ClN3O/c1-15-22(16-7-11-18(25)12-8-16)24-26-23(17-9-13-19(29-2)14-10-17)20-5-3-4-6-21(20)28(24)27-15/h7-14H,3-6H2,1-2H3

InChI Key

VTIYSTGIYNNJLT-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C3=C(CCCC3)C(=NC2=C1C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)OC

Origin of Product

United States

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